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molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4

2-Amino-4-cyanopyridine

Cat. No. B024417
M. Wt: 119.12 g/mol
InChI Key: GEEAYLFEIFJFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097617B2

Procedure details

In a sealed flask, a well stirred mixture of 2-amino-isonicotinonitrile (12.6 g, 106.0 mmol), Et3N (98 mL) and Pd/C 10% (15.0 g) in EtOH (400 mL) was placed under an H2 atmosphere (50 psi) and hydrogenated at RT for 12 h. The catalyst was filtered through a Celite pad and washed with MeOH. The filtrate was concentrated to dryness to yield the title compound (11.6 g, 94.2 mmol, 89%) as a white solid, which was used without further purification. MS: 122 [M−1]+; HPLC: AtRet=0.16.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].CCN(CC)CC>CCO.[Pd]>[NH2:6][CH2:5][C:4]1[CH:7]=[CH:8][N:9]=[C:2]([NH2:1])[CH:3]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CN1
Name
Quantity
98 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
In a sealed flask, a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a Celite pad
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 94.2 mmol
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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